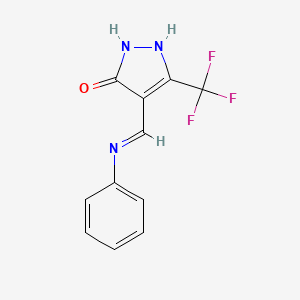

4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both an aniline and a trifluoromethyl group. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable molecule in pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of an aniline derivative with a trifluoromethyl ketone under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the pyrazolone ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature and pressure, ensuring consistent production of high-quality material .

Análisis De Reacciones Químicas

Types of Reactions

4-(Anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid

Major Products Formed

Oxidation: N-oxides of the pyrazolone ring.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aniline derivatives

Aplicaciones Científicas De Investigación

Structural Features

The compound features an aniline moiety and a trifluoromethyl group, which contribute to its biological activity and chemical reactivity. The presence of the trifluoromethyl group significantly enhances the compound's properties compared to non-fluorinated analogs.

Pharmaceutical Applications

The compound is being explored for its potential in drug development, particularly as:

- Anti-inflammatory agents : Its structural features allow for interactions with biological targets involved in inflammatory pathways.

- Anticancer agents : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of related pyrazole derivatives on colorectal carcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development into anticancer therapies .

Biological Research

The compound has been investigated as a potential enzyme inhibitor due to its ability to interact with specific molecular targets:

- Mechanism of Action : The trifluoromethyl group enhances membrane permeability, facilitating the compound's access to intracellular targets. It may inhibit enzyme activity by binding to active sites, disrupting normal cellular processes.

Material Science

In materials science, 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is utilized in developing advanced materials:

- Thermal Stability : The incorporation of this compound into polymers can enhance thermal stability and resistance to degradation.

Synthetic Chemistry

The compound serves as a building block for synthesizing more complex fluorinated compounds:

- Synthetic Routes : Typically synthesized through the condensation of an aniline derivative with a trifluoromethyl ketone under basic conditions. Continuous flow synthesis techniques are also employed for industrial production to enhance yield and purity.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting normal cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

4-(Anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the trifluoromethyl group.

4-(Anilinomethylene)-5-(chloromethyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a chloromethyl group instead of a trifluoromethyl group.

4-(Anilinomethylene)-5-(bromomethyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a bromomethyl group instead of a trifluoromethyl group

Uniqueness

The presence of the trifluoromethyl group in 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced pharmacokinetic profiles. These characteristics make it more effective in penetrating biological membranes and reaching intracellular targets compared to its non-fluorinated analogs .

Actividad Biológica

4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The chemical formula for this compound is C12H7F6N3O2. The presence of trifluoromethyl groups and the pyrazolone moiety contributes to its unique reactivity and biological profile.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that derivatives of pyrazolone showed inhibitory effects on various cancer cell lines, suggesting a potential mechanism involving the modulation of protein kinase pathways .

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs) and serine/threonine kinases. These enzymes play crucial roles in cell signaling pathways related to growth and proliferation. Inhibiting these kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells .

Neuroprotective Effects

Preliminary studies have suggested neuroprotective effects attributed to the compound's ability to modulate neurotransmitter levels. Research on related compounds has shown that they can enhance serotonin and other neurosteroids while reducing oxidative stress markers in neuronal models, indicating a protective role against neurodegeneration .

The proposed mechanisms of action for this compound include:

- Inhibition of Kinase Activity : By binding to the active sites of PTKs, the compound disrupts downstream signaling pathways essential for tumor progression.

- Antioxidant Properties : The compound may also exhibit antioxidant activity, scavenging free radicals and reducing cellular oxidative stress .

- Neurotransmitter Modulation : It may influence the levels of key neurotransmitters, providing neuroprotective benefits in models of epilepsy and other neurological disorders .

Case Studies

| Study | Findings |

|---|---|

| In vitro Analysis | Showed significant inhibition of cancer cell proliferation at low micromolar concentrations. |

| In vivo Studies | Demonstrated reduced tumor size in xenograft models treated with the compound compared to controls. |

| Neuroprotective Study | Highlighted improved survival rates in neuronal cultures exposed to oxidative stress when treated with the compound. |

Propiedades

IUPAC Name |

4-(phenyliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)9-8(10(18)17-16-9)6-15-7-4-2-1-3-5-7/h1-6H,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQFEVHCSZIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(NNC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.